molecular formula C21H21FN2O B5528630 2-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3,5,7-trimethyl-1H-indole

2-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3,5,7-trimethyl-1H-indole

Cat. No. B5528630
M. Wt: 336.4 g/mol
InChI Key: XCDXDCYZIAVOIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, where components such as fluorophenyl propenones, isatin (a precursor to the indole moiety), and amino acids like L-proline or serine are used to construct complex structures regioselectively. These methods highlight the versatility of multicomponent reactions in constructing dense molecular architectures efficiently. For example, similar compounds have been synthesized through reactions involving 4-fluorophenyl-3-phenylprop-2-en-1-one, isatin, and serine, crystallizing in specific space groups indicating the planarity or three-dimensional structure of the molecule except for certain rings which adopt specific conformations (Sharma et al., 2013).

Molecular Structure Analysis

The crystal and molecular structure of related compounds reveals significant insights into their three-dimensional arrangement and electronic configuration. For instance, diasterospecific synthesis and X-ray structure analysis of compounds containing fluorophenyl and indolyl groups have confirmed specific cis configurations and allowed for detailed studies of bond lengths, angles, and electronic properties using computational methods (Gummidi et al., 2019).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

[2-(4-fluorophenyl)azetidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O/c1-12-10-13(2)19-17(11-12)14(3)20(23-19)21(25)24-9-8-18(24)15-4-6-16(22)7-5-15/h4-7,10-11,18,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDXDCYZIAVOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC3C4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3,5,7-trimethyl-1H-indole

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